Methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate
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Overview
Description
Methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate, also known as MBOC, is a chemical compound that has been synthesized for various scientific research applications. It is a cyclic enamine that has been found to exhibit promising biological activities, making it a potential candidate for further research in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate involves its ability to interact with various molecular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and to activate certain receptors involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various disease pathways. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
Future research on Methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate could focus on further elucidating its mechanism of action and identifying potential molecular targets for its therapeutic effects. Additionally, studies could investigate the potential of this compound as a drug candidate for various diseases, including cancer and neurodegenerative disorders.
Synthesis Methods
Methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate can be synthesized through a multi-step process that involves the condensation of benzylamine with cyclohexanone, followed by the addition of methyl acrylate and subsequent cyclization. The resulting compound is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
Methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
149221-05-6 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-11-8-13(9-14(18)15(11)16(19)20-2)17-10-12-6-4-3-5-7-12/h3-7,9,11,15,17H,8,10H2,1-2H3 |
InChI Key |
FYBZDTRKICUAPJ-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC(=O)C1C(=O)OC)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1CC(=CC(=O)C1C(=O)OC)NCC2=CC=CC=C2 |
synonyms |
M-4-BA-2-OCH Me BzNMOC methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate methyl 4-benzylamino-6-methyl-2-oxocyclohex-3-en-1-oate |
Origin of Product |
United States |
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